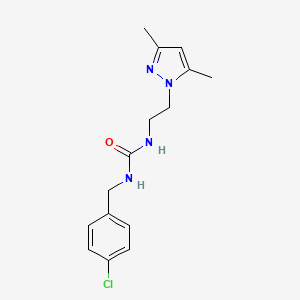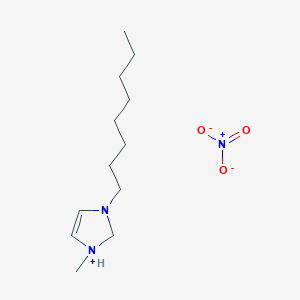![molecular formula C21H21ClN4O2S B3011690 5-((4-Chlorophenyl)(3-methylpiperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 887220-52-2](/img/structure/B3011690.png)
5-((4-Chlorophenyl)(3-methylpiperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "5-((4-Chlorophenyl)(3-methylpiperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol" is a heterocyclic molecule that appears to be related to various research efforts in synthesizing compounds with potential biological activities. The presence of a thiazolo[3,2-b][1,2,4]triazole core suggests that it may exhibit interesting chemical and pharmacological properties.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions starting from simple precursors. For instance, derivatives of benzo[b]furan with a 2-aminothiazol-4-yl moiety have been prepared, indicating the use of amino-thiazole as a building block in the synthesis of complex molecules . Similarly, thiazolidinone compounds have been synthesized, which include the furan moiety and demonstrate the versatility of thiazole derivatives in medicinal chemistry . Moreover, the synthesis of triazole derivatives has been reported, where acetohydrazide is used as a starting compound, leading to various heterocyclic compounds with potential enzyme inhibition properties . These studies suggest that the synthesis of the compound would likely involve the strategic combination of chlorophenyl, methylpiperidin, furan, and thiazolo[1,2,4]triazole moieties through a series of carefully planned chemical reactions.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques, including IR, NMR, and mass spectrometry . X-ray crystallography has also been employed to determine the precise three-dimensional arrangement of atoms within a molecule, as seen in the study of a triazolothiadiazole derivative . These techniques would be essential in confirming the molecular structure of "5-((4-Chlorophenyl)(3-methylpiperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol" and ensuring its correct synthesis.
Chemical Reactions Analysis
The chemical reactivity of the compound would likely involve interactions at the various functional groups present in the molecule. For example, the chlorophenyl group could undergo nucleophilic substitution reactions, while the thiazole and triazole rings might participate in electrophilic substitution due to their aromatic nature. The presence of a furan ring could also introduce additional reactivity, given its susceptibility to Diels-Alder reactions and other cycloadditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of such a compound would be influenced by its molecular structure. The presence of heteroatoms and aromatic systems would affect its polarity, solubility, and potential to form hydrogen bonds. The compound's biological activity, such as enzyme inhibition, could be attributed to these properties, as seen in related studies where similar compounds exhibit anti-lipase and anti-α-glucosidase activities . The compound's stability, melting point, and other physicochemical characteristics would be crucial for its practical application in a biological context.
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
The synthesis and structural characterization of similar complex molecules have been extensively studied, leading to the development of novel compounds with potential applications in drug discovery and materials science. For instance, research involving the synthesis of isostructural compounds with chlorophenyl and furan components showcases the importance of structural analysis in understanding compound properties and potential uses (Kariuki et al., 2021).
Antimicrobial Applications
Compounds with a structure incorporating elements such as chlorophenyl, furan, and thiazolo[3,2-b][1,2,4]triazol motifs have been synthesized and evaluated for their antimicrobial properties. These studies contribute to the development of new antimicrobial agents with potential applications in treating various bacterial and fungal infections. For example, the synthesis of formazans from a Mannich base of a related structure demonstrated moderate antimicrobial activity against pathogenic strains (Sah et al., 2014).
Anticancer Research
The structural framework of compounds containing chlorophenyl and furan components has been explored for anticancer applications. Research into derivatives of this structure has shown that they exhibit antiproliferative activity against human leukemia cells in a dose-dependent manner, highlighting their potential as anticancer agents (Chandrappa et al., 2009).
Solubility and Physicochemical Properties
Understanding the solubility and physicochemical properties of such compounds is crucial for their application in drug formulation and development. Studies focusing on solubility thermodynamics and partitioning processes in biologically relevant solvents contribute to the optimization of drug delivery and efficacy (Volkova et al., 2020).
Enzyme Inhibition for Therapeutic Applications
Research into compounds with similar structural motifs has also been directed towards exploring their potential as enzyme inhibitors, which can lead to therapeutic applications in treating diseases such as diabetes and obesity. The synthesis and investigation of derivatives for lipase and α-glucosidase inhibition are examples of how these compounds can be tailored for specific therapeutic targets (Bekircan et al., 2015).
Propiedades
IUPAC Name |
5-[(4-chlorophenyl)-(3-methylpiperidin-1-yl)methyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O2S/c1-13-4-2-10-25(12-13)17(14-6-8-15(22)9-7-14)18-20(27)26-21(29-18)23-19(24-26)16-5-3-11-28-16/h3,5-9,11,13,17,27H,2,4,10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGWQTDWZVKVZQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(C2=CC=C(C=C2)Cl)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((4-Chlorophenyl)(3-methylpiperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-pentyl-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B3011611.png)
![N-[1-[(1-Methylbenzimidazol-2-yl)methyl]pyrazol-4-yl]prop-2-enamide](/img/structure/B3011612.png)
![7-(1-(4-Fluorophenoxy)ethyl)(1,2,4)triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B3011614.png)


![2-(morpholinosulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B3011620.png)
![N-(4-methoxyphenethyl)-2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide](/img/structure/B3011622.png)

![2-(2-Fluorophenoxy)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one](/img/structure/B3011624.png)
![3-[[3-[(Z)-2-cyano-3-(methylamino)-3-oxoprop-1-enyl]phenoxy]methyl]benzoic acid](/img/structure/B3011625.png)
![N-(2-fluorophenyl)-2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B3011626.png)
![2-(3,4-Dimethylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B3011629.png)
![1H,2H,2aH,3H,4H-azeto[1,2-a]quinoxalin-3-one](/img/structure/B3011630.png)